molecular formula C12H14O2 B14435246 2-Ethyl-2-hydroxy-3,4-dihydronaphthalen-1(2H)-one CAS No. 78506-99-7

2-Ethyl-2-hydroxy-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B14435246
CAS No.: 78506-99-7
M. Wt: 190.24 g/mol
InChI Key: RJODYSFGGBOLHJ-UHFFFAOYSA-N
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Description

2-Ethyl-2-hydroxy-3,4-dihydronaphthalen-1(2H)-one is an organic compound belonging to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2-hydroxy-3,4-dihydronaphthalen-1(2H)-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of naphthalene with an appropriate acyl chloride, followed by reduction and subsequent functional group modifications. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents are carefully selected to optimize the reaction conditions and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-hydroxy-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 2-ethyl-2-keto-3,4-dihydronaphthalen-1(2H)-one or 2-ethyl-2-carboxy-3,4-dihydronaphthalen-1(2H)-one.

    Reduction: Formation of 2-ethyl-2-hydroxy-3,4-dihydronaphthalen-1-ol.

    Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-2-hydroxy-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and ketone groups can form hydrogen bonds and participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-3-hydroxy-1,4-naphthoquinone: Similar structure but with a quinone moiety.

    2-Methyl-2-hydroxy-3,4-dihydronaphthalen-1(2H)-one: Similar structure with a methyl group instead of an ethyl group.

    2-Ethyl-2-hydroxy-1,4-naphthoquinone: Similar structure with a quinone moiety and an ethyl group.

Uniqueness

2-Ethyl-2-hydroxy-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both hydroxyl and ketone groups allows for diverse chemical transformations and interactions.

Properties

CAS No.

78506-99-7

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2-ethyl-2-hydroxy-3,4-dihydronaphthalen-1-one

InChI

InChI=1S/C12H14O2/c1-2-12(14)8-7-9-5-3-4-6-10(9)11(12)13/h3-6,14H,2,7-8H2,1H3

InChI Key

RJODYSFGGBOLHJ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC2=CC=CC=C2C1=O)O

Origin of Product

United States

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